molecular formula C16H14N2O B12274906 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole

Cat. No.: B12274906
M. Wt: 250.29 g/mol
InChI Key: UZGJIGDOBYDPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is a heterocyclic compound that combines the structural features of isoquinoline and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole typically involves the condensation of 3,4-dihydroisoquinoline with a suitable oxazole derivative under controlled conditions. One common method involves the use of a modified Strecker reaction, where 3,4-dihydroisoquinoline reacts with an aldehyde and a cyanating agent in the presence of a catalyst such as silica-supported sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of target proteins, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is unique due to its combination of isoquinoline and oxazole rings, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antidepressant Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antidepressant properties. For instance, compound 4g , which shares structural similarities with this compound, demonstrated potent inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are critical enzymes in the pathophysiology of depression and neurodegenerative diseases. The inhibitory potency of 4g was noted with an IC50 value of 14.80 ± 5.45 µM against MAO-B .

Neuroprotective Effects

The ability of this compound to penetrate the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. In vitro assays have shown that it can reduce oxidative stress and improve neuronal survival in models of neurodegeneration . The mechanism appears to involve modulation of neurotransmitter levels and inhibition of neuroinflammatory processes.

Enzyme Inhibition

The biological evaluation of related compounds has revealed their capacity to inhibit key enzymes associated with neurodegenerative disorders:

  • MAO-B Inhibition : Compounds similar to this compound have shown significant MAO-B inhibition, which is crucial for increasing levels of serotonin and dopamine in the brain.
  • Cholinesterase Inhibition : The compound also exhibits inhibitory activity against BuChE, which is relevant in Alzheimer's disease treatment due to its role in acetylcholine degradation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the isoquinoline core significantly affect biological activity. For instance, substituents on the benzothiazole ring have been shown to enhance MAO inhibition through electron-withdrawing effects .

CompoundMAO-B IC50 (µM)BuChE IC50 (µM)Neuroprotective Activity
4g14.80 ± 5.45Not specifiedSignificant
4b40.84 ± 2.67Not specifiedModerate
4d3.26 ± 2.7877.76%High

Study on Antidepressant Properties

In a controlled study utilizing the forced swim test (FST), compound 4g significantly reduced immobility time in rodents, indicating its potential as an antidepressant . The study highlighted the need for further exploration into its pharmacokinetics and long-term effects.

Neuroprotective Mechanism Investigation

A recent investigation into the neuroprotective mechanisms revealed that compounds similar to this compound can modulate inflammatory pathways by inhibiting NF-kB signaling in microglial cells . This suggests potential therapeutic applications in conditions characterized by neuroinflammation.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2

InChI Key

UZGJIGDOBYDPOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.